![molecular formula C13H16N2O4 B2411052 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide CAS No. 1421444-82-7](/img/structure/B2411052.png)
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide
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Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide, also known as FMME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMME is a member of the isoxazole family, which is known for its diverse biological activities.
Scientific Research Applications
Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural motifs with "N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methylisoxazole-3-carboxamide," has shown promising antiprotozoal activities. These compounds exhibit strong DNA affinities and demonstrate significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, pointing towards potential applications in treating protozoal infections (Ismail et al., 2004).
Energetic Materials
Compounds based on oxadiazol and furazan derivatives, similar to the core structure of the mentioned compound, have been synthesized and characterized for their potential as insensitive energetic materials. These compounds show moderate thermal stabilities and are insensitive towards impact and friction, suggesting applications in safer explosive materials (Yu et al., 2017).
Anticancer Agents
The synthesis of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives has been explored for developing novel indole scaffolds targeting the epidemal growth factor receptor (EGFR), with some compounds exhibiting potent anticancer activities. This research underscores the potential of furan derivatives as scaffolds in designing anticancer agents (Lan et al., 2017).
Synthesis and Reactivity Studies
The reactivity of furan derivatives with various functional groups has been extensively studied, demonstrating the versatility of furan as a core structure in synthesizing novel compounds with potential biological and material science applications. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through coupling and subsequent reactions highlights the potential for creating diverse compounds with specific properties (Aleksandrov et al., 2017).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-10-7-12(14-19-10)13(16)15(4-6-17-2)8-11-3-5-18-9-11/h3,5,7,9H,4,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYTYIGZAKIEJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCOC)CC2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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